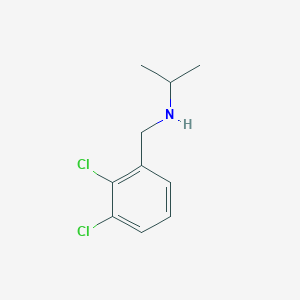![molecular formula C9H11NO4 B3020888 7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione CAS No. 2375269-90-0](/img/structure/B3020888.png)
7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione” is a chemical compound with the IUPAC name (1R,5S)-3-oxa-7-azabicyclo [3.3.1]nonane . It has a molecular weight of 127.19 .
Synthesis Analysis
The synthesis of 2-azabicyclo [3.3.1]nonanes has been a subject of research, particularly in the context of synthetic studies of macrocyclic diamine alkaloids . Unique strategies have been employed to construct different structures with additional substituents and functional groups in the target molecule .Molecular Structure Analysis
The compound has a complex structure that includes a 2-azabicyclo [3.3.1]nonane core . This core is composed of a 2-azabicyclo [3.3.1]nonane and an additional N-heterocycle .Chemical Reactions Analysis
The key reactions used to construct the 2-azabicyclo [3.3.1]nonanes include a variety of cyclization reactions . The success of these reactions depends on the nature of the substituents or functional groups on the ring systems .Physical And Chemical Properties Analysis
The compound is a solid in physical form .Wissenschaftliche Forschungsanwendungen
Synthesis of Tropane Alkaloids
The compound plays a crucial role in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .
3. Biologically Active Diversely Functionalized Bicyclo [3.3.1]nonanes The bicyclo [3.3.1]nonane moiety is predominant in most biologically active natural products . Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .
Ion Receptors
Derivatives of bicyclo [3.3.1]nonane have successful applications as ion receptors .
Metallocycles
Bicyclo [3.3.1]nonane derivatives are used in the creation of metallocycles .
Molecular Tweezers
Bicyclo [3.3.1]nonane derivatives are also used in the creation of molecular tweezers .
As for “EN300-1663405”, it seems to be associated with a project titled “Collaborative Research: Improved Freeform Measurement through Fiber-based Metrology” funded by the National Science Foundation . However, it’s unclear how this project is related to the compound “7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione”. Further research may be needed to clarify this connection.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that the bicyclo [331]nonane moiety, a core structure in this compound, is predominant in many biologically active natural products .
Biochemical Pathways
Compounds with the bicyclo [331]nonane moiety have been noted for their potential in asymmetric catalysis and as potent anticancer entities .
Eigenschaften
IUPAC Name |
7-acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-5(11)10-3-6-2-7(4-10)9(13)14-8(6)12/h6-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVKGJLZWTUKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CC(C1)C(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3020809.png)


![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3020818.png)
![2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B3020820.png)
![(6R,7R)-7-Amino-2-methyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol](/img/structure/B3020821.png)
![7-(4-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3020822.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3020824.png)

![(2-methoxyphenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3020827.png)
![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride](/img/structure/B3020828.png)